molecular formula C24H23N3O2S3 B11141315 (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11141315
M. Wt: 481.7 g/mol
InChI Key: ZWNBNKPNXHOETL-QNGOZBTKSA-N
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Description

The compound (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The structure includes a pyrazole ring, a thiazolidinone ring, and various functional groups that contribute to its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Thiazolidinone Ring Formation: This involves the cyclization of a thiourea derivative with a halogenated carbonyl compound.

    Final Coupling: The pyrazole and thiazolidinone intermediates are then coupled under specific conditions, often involving a base and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in various assays. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating infections or cancer.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways can vary depending on the biological context, but common targets might include proteins involved in cell division or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(methylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific functional groups and their arrangement. The presence of the ethylsulfanyl group and the methoxyethyl side chain can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in the context of scientific research and industrial use

Properties

Molecular Formula

C24H23N3O2S3

Molecular Weight

481.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O2S3/c1-3-31-20-11-9-17(10-12-20)22-18(16-27(25-22)19-7-5-4-6-8-19)15-21-23(28)26(13-14-29-2)24(30)32-21/h4-12,15-16H,3,13-14H2,1-2H3/b21-15-

InChI Key

ZWNBNKPNXHOETL-QNGOZBTKSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Origin of Product

United States

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